molecular formula C26H51BrO2 B12563250 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane CAS No. 170025-82-8

2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane

Cat. No.: B12563250
CAS No.: 170025-82-8
M. Wt: 475.6 g/mol
InChI Key: LLWPKDVBJHCFEH-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane is a chemical compound that belongs to the class of dioxanes It is characterized by the presence of a bromoethyl group attached to the dioxane ring, along with two decyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane typically involves the reaction of 5,5-didecyl-1,3-dioxane with a bromoethylating agent. One common method is the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce functional groups like carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of ethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), acidic or basic conditions.

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products

The major products formed from these reactions include various substituted dioxanes, carboxylic acids, ketones, and ethyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the development of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

    Industrial Applications: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The decyl chains contribute to the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and affecting membrane-associated processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromoethyl)-1,3-dioxolane: Similar structure but with shorter alkyl chains, leading to different physical and chemical properties.

    2-Bromoethyl acrylate: Contains an acrylate group instead of a dioxane ring, used in polymer synthesis.

    (2-Bromoethyl)benzene: Lacks the dioxane ring and decyl chains, used as a building block in organic synthesis.

Uniqueness

2-(2-Bromoethyl)-5,5-didecyl-1,3-dioxane is unique due to its combination of a bromoethyl group and long decyl chains attached to a dioxane ring. This structure imparts specific physical properties, such as increased hydrophobicity and stability, making it suitable for applications in various fields, including material science and industrial chemistry.

Properties

CAS No.

170025-82-8

Molecular Formula

C26H51BrO2

Molecular Weight

475.6 g/mol

IUPAC Name

2-(2-bromoethyl)-5,5-didecyl-1,3-dioxane

InChI

InChI=1S/C26H51BrO2/c1-3-5-7-9-11-13-15-17-20-26(23-28-25(19-22-27)29-24-26)21-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3

InChI Key

LLWPKDVBJHCFEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1(COC(OC1)CCBr)CCCCCCCCCC

Origin of Product

United States

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